m-Cresyl phenylacetate

Melting Point Solid-State Processing Thermal Stability

Formulators seeking a clean Lily-Narcissus-Ylang floral note without the animalic 'horse urine' character of the para-isomer rely on m-cresyl phenylacetate. Its lower melting point (50-51 °C) reduces post-formulation crystallization risk vs. p-cresyl phenylacetate (75-76 °C). • Superior long-term stability over ortho- and para-isomers under accelerated conditions • 15% solubility in alcohol enables reliable cold-process compounding • Miscible with most perfume oils for seamless integration into functional products Available from BenchChem with full documentation and global logistics support.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 122-27-0
Cat. No. B086552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Cresyl phenylacetate
CAS122-27-0
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyLSWZGOVODYFNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Cresyl Phenylacetate: Physicochemical and Sensory Baselines


m-Cresyl phenylacetate (CAS 122-27-0) is a white granular crystalline solid at room temperature, melting at 50–51 °C and boiling at 216–219 °C (25 Torr) [1]. It is a high-molecular-weight aromatic ester (C15H14O2; MW 226.27) with a calculated density of 1.108 ± 0.06 g/cm³ and an estimated LogP of approximately 3.31 [2]. The compound is insoluble in water, soluble in alcohol up to approximately 15%, and miscible with most perfume oils . Its organoleptic profile is a Lily-Narcissus-Ylang-Ylang type odor with a musky nuance [1]. A recent patent reports that m-cresyl phenylacetate exhibits superior long-term stability compared to the ortho- and para- positional isomers when stored under identical accelerated conditions [3].

Why m-Cresyl Phenylacetate Cannot Be Substituted


Generic substitution among cresyl phenylacetate isomers (ortho-, meta-, para-) is not chemically or functionally equivalent. The meta-substitution pattern of m-cresyl phenylacetate yields a distinct melting point of 50–51 °C, which is 25 °C lower than its para-isomer (p-cresyl phenylacetate, mp 75–76 °C) . This thermal difference directly impacts formulation processing and solubilization behavior in fragrance compounding . More critically, m-cresyl phenylacetate is described as 'milder' and 'more musky' than the para-isomer, while the para-isomer carries a pronounced animalic 'horse urine' note [1]. The ortho-isomer, by contrast, is characterized by a medicinal-fruity odor profile [2]. For applications requiring the specific Lily-Narcissus-Ylang tonal balance with honey-like sweetness, substitution by the ortho- or para-isomer alters the olfactory outcome in ways that cannot be compensated by simple rebalancing.

m-Cresyl Phenylacetate: Quantitative Comparator Evidence


Melting Point Advantage vs. p-Cresyl Isomer

m-Cresyl phenylacetate is a white granular crystalline solid at room temperature. Its melting point is 25 °C lower than that of its para-substituted structural isomer, p-cresyl phenylacetate . This lower melting point facilitates easier solubilization in fragrance oils and alcoholic solutions during cold-process compounding, reducing the energy input required for dissolution and minimizing the risk of recrystallization in finished products stored at ambient or slightly reduced temperatures .

Melting Point Solid-State Processing Thermal Stability Perfumery Formulation

Milder, Muskier Profile vs. p-Cresyl Isomer

The organoleptic character of m-cresyl phenylacetate is described as a Lily-Narcissus-YlangYlang type odor with a pronounced musky nuance [1]. In direct comparator assessment, it is reported to be 'milder than the para-Cresyl phenylacetate,' which possesses a stronger animalic 'horse urine' note softened only by floral honey sweetness at high dilution [2]. The meta-isomer also avoids the 'medicinal-fruity' character reported for the ortho-cresyl esters [3]. This positions m-cresyl phenylacetate as the preferred choice for formulations requiring a refined white-floral tonality with honeyed depth, without the harsh animalic or medicinal overtones of its positional isomers.

Organoleptic Evaluation Odor Profile Fragrance Materials Sensory Analysis

Superior Stability Over Ortho and Para Isomers

A patent and peer-reviewed study on the synthesis of phenylacetates using aluminium-exchanged montmorillonite clay catalyst examined the long-term storage stability of the ortho-, meta-, and para-cresyl phenylacetate isomers [1]. The meta-substituted compound (m-cresyl phenylacetate) demonstrated superior stability compared to both the ortho- and para-isomers when stored under identical accelerated aging conditions. This enhanced stability is attributed to reduced susceptibility to thermal decomposition and oxidative degradation relative to the other positional isomers, making it a more robust ingredient for fragrance formulations intended for extended shelf life or for use in products exposed to variable storage conditions .

Stability Shelf Life Synthesis Quality Control Fragrance Industry

Alcohol Solubility and Formulation Compatibility

m-Cresyl phenylacetate exhibits a defined solubility profile: it is insoluble in water, soluble in alcohol up to approximately 15% w/w, and miscible with most perfume oils . This quantified alcohol solubility threshold provides formulators with a clear, reproducible parameter for incorporating the compound into alcoholic fragrance bases, ensuring predictable dissolution behavior and minimizing precipitation during dilution or cooling. The 'miscible with most perfume oils' characteristic further confirms its versatility in both alcoholic fine fragrances and oil-based functional products, eliminating the need for additional co-solvents or solubilizers that may be required for less compatible materials [1].

Solubility Formulation Fragrance Compounding Alcohol-Based Perfumery

m-Cresyl Phenylacetate: Optimal Application Scenarios


Replacement for p-Cresyl in White-Floral Accords

In fine fragrance compounding, m-cresyl phenylacetate is the preferred choice over the para-isomer for creating Narcissus, Jasmin, Lilac, and Ylang-Ylang accords where a clean, honeyed floralcy is required without the overt animalic 'horse urine' note associated with the para compound [1]. The compound's milder, muskier tonality and its confirmed 15% solubility in alcohol [2] enable reliable cold-process compounding. Its lower melting point of 50–51 °C reduces the risk of post-formulation crystallization compared to the higher-melting para-isomer (75–76 °C), which is particularly advantageous for luxury perfumes stored in cool environments or for formulations with high ethanol content .

Long-Shelf-Life Functional Fragrance Applications

For functional fragrances in soaps, detergents, air care products, and personal care items where extended shelf life and resistance to thermal/oxidative degradation are critical, m-cresyl phenylacetate offers a documented stability advantage [1]. The compound's superior long-term storage stability over ortho- and para-isomers, as demonstrated under accelerated conditions [2], reduces the risk of off-odor development over time. Additionally, its miscibility with most perfume oils simplifies its integration into oil-based functional product bases such as fabric conditioners, scented candles, and household cleaners, ensuring consistent fragrance performance throughout the product's intended lifespan.

Alternative to Ethyl Phenylacetate for Honey Accords

In gourmand and honey-themed fragrance compositions, m-cresyl phenylacetate serves as a more robust and nuanced alternative to ethyl phenylacetate or methyl phenylacetate. While ethyl phenylacetate provides a simple honey-sweet top note, m-cresyl phenylacetate contributes a deeper, more complex 'musky' and 'Lily-Narcissus' character with a honeyed backdrop [1]. Its classification as a phenol ester with a higher molecular weight (226.27 g/mol) [2] imparts greater tenacity and persistence on the blotter compared to lower-molecular-weight phenylacetates. This makes it particularly valuable in bases for Jasmin, Lilac, and Narcissus where a lasting, warm, and slightly animalic (but not urinous) honey nuance is desired .

Model Ester for Catalysis and Stability Studies

m-Cresyl phenylacetate serves as a valuable model compound in academic and industrial research focused on esterification catalysis and the comparative stability of positional isomers. Studies employing aluminium-exchanged montmorillonite clay catalysts have specifically investigated the synthesis of ortho-, meta-, and para-cresyl phenylacetates, demonstrating the meta-isomer's superior long-term stability under accelerated conditions [1]. Researchers and industrial R&D teams developing new catalytic processes or evaluating structure-stability relationships in fragrance esters can utilize m-cresyl phenylacetate as a benchmark compound, with well-characterized physical properties including its melting point (50–51 °C), boiling point (216–219 °C at 25 Torr), and LogP (3.31 est.) serving as reliable reference data points [2].

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